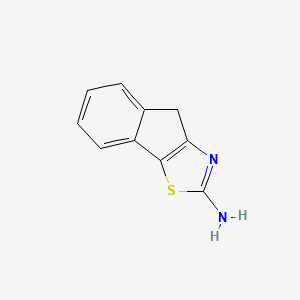
4H-Indeno(2,1-d)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Indeno(2,1-d)thiazol-2-amine is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 4H-Indeno(2,1-d)thiazol-2-amine exhibit significant anticancer properties. For instance, certain synthesized derivatives have shown promising activity against various cancer cell lines. A study demonstrated that compounds derived from this scaffold were effective in inhibiting the growth of estrogen receptor-positive breast cancer cells (MCF7) with considerable selectivity compared to normal cells .
Diabetes Management
The compound has also been evaluated for its potential in managing Type II diabetes. In vitro studies showed that derivatives of this compound can inhibit key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. One derivative exhibited an IC50 value of 6.71 µg/mL against α-glucosidase, outperforming standard drugs like Acarbose .
Antimicrobial Properties
The antimicrobial potential of this compound derivatives has been extensively studied. Various synthesized compounds have shown activity against a range of pathogens, including bacteria and fungi. For example, a derivative was found to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . This broad-spectrum activity highlights the compound's potential as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound derivatives in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds containing this scaffold have demonstrated acetylcholinesterase inhibitory activity, which is crucial for enhancing acetylcholine levels in the brain . This mechanism suggests that these compounds could be developed into therapeutic agents for cognitive disorders.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is fundamental for optimizing the biological efficacy of this compound derivatives. Modifications to the amino group and other substituents have been systematically studied to enhance their pharmacological profiles. For example, certain substitutions have been linked to improved metabolic stability and increased potency against specific biological targets .
Case Study 1: Anticancer Activity
A series of novel indeno-thiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that specific modifications led to enhanced cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This study underscores the importance of structural modifications in developing effective anticancer agents.
Case Study 2: Diabetes Inhibition
Another study focused on synthesizing benzothiazole tethered indeno-thiazole compounds aimed at evaluating their antidiabetic effects. The research highlighted one compound with superior inhibitory activity against α-glucosidase compared to standard treatments, suggesting its potential as a new therapeutic option for diabetes management.
Propiedades
Fórmula molecular |
C10H8N2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
4H-indeno[2,1-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C10H8N2S/c11-10-12-8-5-6-3-1-2-4-7(6)9(8)13-10/h1-4H,5H2,(H2,11,12) |
Clave InChI |
TZPXJBWEIPGYDR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















